molecular formula C10H8F3NO2 B8177084 (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid

(E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid

Cat. No.: B8177084
M. Wt: 231.17 g/mol
InChI Key: LDPSVHTVJJADCZ-DUXPYHPUSA-N
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Description

(E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-4-(trifluoromethyl)benzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the corresponding this compound.

    Purification: The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino or thiol derivatives.

Scientific Research Applications

(E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid involves its interaction with specific molecular targets:

    Molecular Targets: The amino and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]propanoic Acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]butanoic Acid: Similar structure but with a butanoic acid moiety.

Uniqueness:

    Functional Groups: The presence of both an amino group and a trifluoromethyl group in conjunction with an acrylic acid moiety makes (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylic Acid unique.

Properties

IUPAC Name

(E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5H,14H2,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSVHTVJJADCZ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)N)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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